![molecular formula C15H17ClN2O4S2 B2859926 5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1396714-51-4](/img/structure/B2859926.png)
5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a chemical compound that has drawn significant interest in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Scientific Research Applications
Carbonic Anhydrase Inhibitors
Compounds similar to "5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide" have been studied for their ability to inhibit carbonic anhydrase (CA) isozymes, such as the cytosolic isozymes CA I and II, and the tumor-associated isozyme CA IX. These inhibitors have potential applications in the treatment of diseases where CA isozymes are implicated, such as glaucoma, edema, epilepsy, and cancer. A study highlighted the synthesis of novel sulfonamides that showed significant inhibitory activity against these isozymes, demonstrating the therapeutic potential of sulfonamide derivatives in medical research (Turkmen et al., 2005).
Corrosion Inhibition
Another application of sulfonamide derivatives is in the field of corrosion inhibition. Compounds with similar structures have been tested as inhibitors for mild steel corrosion in acidic solutions. These studies are crucial for developing new materials that can withstand corrosive environments, particularly in industrial applications. For instance, 4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid and related compounds were found to be effective corrosion inhibitors, showcasing how chemical compounds can be tailored to protect metals from degradation (Sappani & Karthikeyan, 2014).
Synthesis of Heterocyclic Compounds
The compound is also relevant to the synthesis of heterocyclic compounds, which are pivotal in the development of new pharmaceuticals. Research in this area focuses on creating novel molecules that can serve as the basis for developing new drugs with improved efficacy and safety profiles. Studies have detailed the synthesis and properties of furan derivatives, providing insights into the chemical reactions that enable the creation of complex molecules with potential applications in drug development (Pevzner, 2001).
Mechanism of Action
Target of Action
Sulfonamide-based compounds are generally known to inhibit carbonic anhydrase enzymes .
Mode of Action
Sulfonamides typically act as competitive inhibitors of carbonic anhydrase, preventing the enzyme from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and a proton .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of carbonic anhydrase can disrupt the balance of bicarbonate and protons in the body, affecting processes such as respiration and the transport of carbon dioxide .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of carbonic anhydrase by sulfonamides can lead to a decrease in the concentration of bicarbonate in the body, which can affect various physiological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the activity of sulfonamides can be affected by the pH of the environment, as they are weak acids .
properties
IUPAC Name |
5-chloro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4S2/c16-13-1-2-14(23-13)24(20,21)17-9-11-3-6-18(7-4-11)15(19)12-5-8-22-10-12/h1-2,5,8,10-11,17H,3-4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPGAQFMBQZLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide |
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